Potassium trifluoro(4-formylpyridin-3-yl)borate

Description

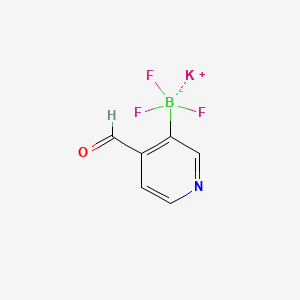

Potassium trifluoro(4-formylpyridin-3-yl)borate is a trifluoroborate salt characterized by a pyridine ring substituted with a formyl (-CHO) group at the 4-position and a boron-bound trifluoroborate group at the 3-position.

Trifluoroborate salts are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with diverse reaction conditions . The formyl group on the pyridine ring introduces unique reactivity, enabling post-functionalization via condensation or nucleophilic addition, making this compound valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

potassium;trifluoro-(4-formylpyridin-3-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3NO.K/c8-7(9,10)6-3-11-2-1-5(6)4-12;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEALDPNINADQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CN=C1)C=O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726244 | |

| Record name | Potassium trifluoro(4-formylpyridin-3-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245906-59-5 | |

| Record name | Borate(1-), trifluoro(4-formyl-3-pyridinyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245906-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(4-formylpyridin-3-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(4-formylpyridin-3-yl)borate can be synthesized through the reaction of 4-formylpyridine with potassium trifluoroborate. The reaction typically involves the use of a base such as potassium hexamethyldisilazide (KHMDS) to facilitate the formation of the borate salt .

Industrial Production Methods

The compound is then purified and crystallized for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-formylpyridin-3-yl)borate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and various organic halides.

Conditions: These reactions are typically carried out in aqueous or organic solvents under mild to moderate temperatures.

Major Products

Scientific Research Applications

Potassium trifluoro(4-formylpyridin-3-yl)borate is used extensively in scientific research due to its versatility and stability. Some of its applications include:

Mechanism of Action

The mechanism by which potassium trifluoro(4-formylpyridin-3-yl)borate exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates facilitate the formation of new bonds, particularly carbon-carbon bonds, through processes such as cross-coupling reactions. The molecular targets and pathways involved are primarily related to its role as a boron-based reagent in organic synthesis .

Comparison with Similar Compounds

Structural Analogues of Pyridinyl Trifluoroborates

The following table summarizes key pyridinyl trifluoroborate salts and their substituents, highlighting structural similarities and differences:

Key Observations :

- Electron Effects : The formyl group (-CHO) is strongly electron-withdrawing, which polarizes the pyridine ring and enhances electrophilic reactivity at the 4-position. This contrasts with 6-CF₃ (lipophilic) or 6-Br (halogen-bonding) substituents .

- Synthetic Utility : Unlike bromo or fluoro substituents (used in cross-coupling), the formyl group enables post-synthetic modifications, such as Schiff base formation or redox reactions .

Reactivity :

- Cross-Coupling : Trifluoroborates with electron-deficient pyridines (e.g., 6-CF₃) show slower coupling kinetics due to reduced nucleophilicity, whereas electron-neutral derivatives (e.g., 3-pyridinyl) react efficiently . The formyl group may further modulate reaction rates.

- Aldehyde-Specific Reactions : The -CHO group can participate in condensations (e.g., with amines to form imines) or act as a directing group in C–H activation .

Physical and Spectroscopic Properties

- NMR Signatures :

- Solubility : Polar substituents (e.g., -CHO) enhance solubility in polar aprotic solvents (DMF, DMSO) compared to lipophilic analogs (e.g., 6-CF₃) .

Biological Activity

Potassium trifluoro(4-formylpyridin-3-yl)borate is a specialized organoboron compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₅H₄BF₃K

- Molecular Weight : 147.98 g/mol

- CAS Number : 2144763-11-9

- Structure : The compound features a pyridine ring with a formyl group and a trifluoroborate moiety, contributing to its unique reactivity and biological interactions.

This compound exhibits its biological activity primarily through its ability to act as a reactive electrophile. This property allows it to participate in various chemical reactions, including:

- Suzuki-Miyaura Coupling Reactions : This compound can serve as a coupling partner in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules, including pharmaceuticals .

- VAP-1 Inhibition : Preliminary studies suggest that compounds with similar structures may exhibit Vascular Adhesion Protein 1 (VAP-1) inhibitory activity, which is relevant for treating diabetic nephropathy and other vascular-related diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption properties:

| Property | Value |

|---|---|

| BBB Permeant | Yes |

| P-glycoprotein Substrate | No |

| Log Kp (Skin Permeation) | -5.28 cm/s |

| Log Po/w (iLOGP) | 0.0 |

| Lipinski Rule Compliance | 0.0 |

These properties suggest that the compound may effectively cross biological membranes, enhancing its potential as a therapeutic agent.

Case Studies and Research Findings

- Immunomodulatory Effects : Research has demonstrated that related trifluoroborate compounds can modulate immune responses, potentially making them candidates for treating autoimmune diseases .

- Antitumor Activity : A study involving similar organoboron compounds showed promising results in inhibiting tumor growth in vitro, suggesting that this compound may also possess anticancer properties .

- Synthetic Applications : The compound has been utilized in synthetic organic chemistry as a versatile reagent for constructing complex molecules, indicating its utility beyond just biological applications .

Q & A

Advanced Research Question

- X-ray crystallography : Resolves borate geometry (trigonal planar vs. tetrahedral distortion) and confirms formylpyridinyl coordination .

- Multinuclear NMR : ¹¹B NMR (δ –2 to –3 ppm, quartet) and ¹⁹F NMR (δ –135 ppm) verify boron-fluorine coupling constants (J = 32–35 Hz) .

- Elemental analysis : Carbon/boron ratios should align with theoretical values (C: 35.2%, B: 4.8%) to detect impurities .

How does the electronic nature of the 4-formylpyridinyl group influence reactivity in organometallic reactions?

Advanced Research Question

The formyl group acts as an electron-withdrawing substituent, enhancing borate electrophilicity:

- DFT calculations : Show reduced electron density at the boron center (Mulliken charge: +0.85 vs. +0.72 for non-formylated analogs).

- Reactivity trends : Faster transmetallation with Pd(0) catalysts compared to methyl- or methoxy-substituted analogs.

- Byproduct analysis : Aldehyde oxidation to carboxylic acids is observed under aerobic conditions, requiring strict inert atmospheres .

What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question

- Batch vs. flow chemistry : Continuous flow systems reduce exothermic risks during BF₃·OEt₂ addition.

- Solvent recycling : THF recovery via distillation lowers costs and environmental impact.

- Quality control : Implement inline FTIR to monitor borate formation in real-time, ensuring consistency in large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.